3-(3-Carboxyprop-2-enoylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

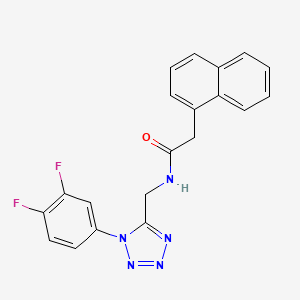

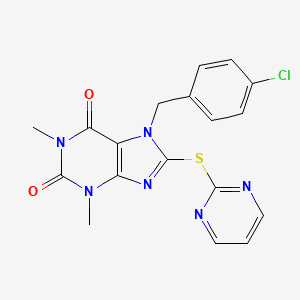

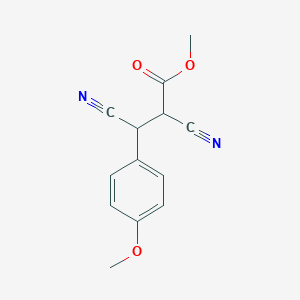

3-(3-Carboxyprop-2-enoylamino)benzoic acid is a chemical compound with the molecular formula C11H9NO5 . It is a specialist product used in life science research .

Molecular Structure Analysis

The molecular weight of 3-(3-Carboxyprop-2-enoylamino)benzoic acid is 235.198 . The molecular structure consists of a benzoic acid group attached to a carboxyprop-2-enoylamino group .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Benzoic acid derivatives serve as pivotal intermediates in the synthesis of complex molecules. For instance, 2-[2-(benzoylamino)benzoylamino]benzoic acid and its analogues have been explored for their antiadenoviral properties, showing the importance of specific substituent patterns and carboxylic acid presence for activity, indicating a method for enhancing pharmaceutical agents' potency through structural modifications (Öberg et al., 2012). Similarly, the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives highlights the application of these compounds in developing new antibacterial agents, showcasing their broad antimicrobial potential (Satpute et al., 2018).

Material Science and Coordination Chemistry

In material science, benzoic acid derivatives are utilized in designing coordination polymers with unique photophysical properties. Lanthanide-based coordination polymers assembled from 3,5-dihydroxy benzoates demonstrate the influence of benzoic acid derivatives on constructing materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Environmental Applications

The environmental applications of benzoic acid derivatives are evident in their photocatalytic properties. Metal-organic frameworks (MOFs) synthesized from benzoic acid derivatives exhibit enhanced photocatalytic degradation of organic dyes, addressing pollution and offering solutions for water treatment technologies (Wang et al., 2021).

Pharmacological Studies

In pharmacology, the study of benzoic acid derivatives extends to exploring their antitumor activities. Organotin carboxylates derived from benzoic acid have shown promising results in preliminary antitumor activity studies, highlighting the potential for developing new cancer treatments (Sakho et al., 2010).

Safety and Hazards

The safety data sheet for 3-(3-Carboxyprop-2-enoylamino)benzoic acid indicates that it can cause skin irritation and serious eye damage . It is harmful if inhaled and can cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

3-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIAYWKXDXAWJB-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboxyprop-2-enoylamino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)